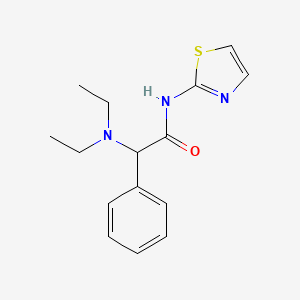
2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor containing the diethylamino and phenyl functionalities with a compound containing the thiazole ring. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl ring, and the diethylamino group. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole ring, the phenyl ring, and the diethylamino group. The thiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring, the phenyl ring, and the diethylamino group. For example, the compound’s solubility, melting point, and boiling point would be affected by these groups .Applications De Recherche Scientifique
Drug Discovery
Compounds with similar structures have found broad applications in drug discovery . For instance, 1,2,3-triazoles, which share a similar nitrogen-containing heterocyclic structure, are used in the development of various drugs .
Organic Synthesis
These compounds can also be used in organic synthesis . The nitrogen-containing heterocyclic structure is a key component in many synthetic processes .
Polymer Chemistry
In the field of polymer chemistry, such compounds can be used due to their high chemical stability . They can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .
Supramolecular Chemistry
In supramolecular chemistry, these compounds can be used due to their strong dipole moment and hydrogen bonding ability . This makes them useful in the creation of complex molecular structures .
Bioconjugation
The compound can potentially be used in bioconjugation . This involves attaching biological molecules to other substances, enhancing their functionality .
Chemical Biology
In chemical biology, such compounds can be used for various purposes, including fluorescent imaging . This can help visualize biological processes at the molecular level .
Materials Science
In materials science, these compounds can be used due to their high chemical stability and strong dipole moment . This makes them suitable for use in various materials, including polymers .
Antitumor Potential
Compounds with similar structures have been evaluated for antitumor potential . For instance, certain imidazole-containing compounds have been developed and evaluated for their antitumor potential .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-18(4-2)13(12-8-6-5-7-9-12)14(19)17-15-16-10-11-20-15/h5-11,13H,3-4H2,1-2H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHOWSCRFQUJCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


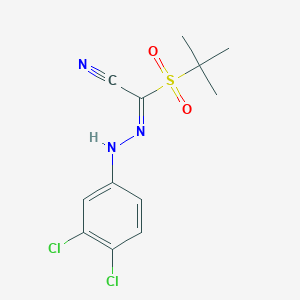
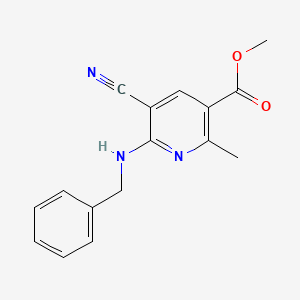



![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)

![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
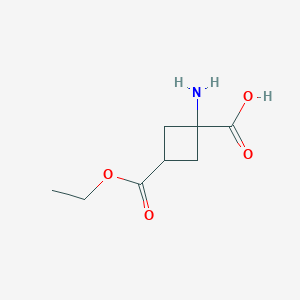
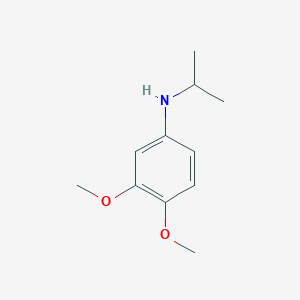
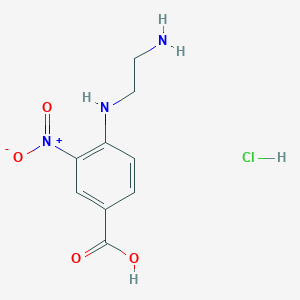
![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)
![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)